

A Technical Guide to the Synthesis and Discovery of Carbarsone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carbarsone	
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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the synthesis, discovery, and core scientific principles of **Carbarsone**, an organoarsenic compound of historical significance in medicinal chemistry.

Discovery and Historical Context

The development of **Carbarsone** is rooted in the broader history of arsenic's use in medicine, which spans over two millennia.[1][2] From ancient Greek remedies to the 18th-century "Fowler's solution" (potassium arsenite) for various illnesses, arsenic compounds have long been recognized for their potent biological effects.[1][3]

The modern era of arsenical chemotherapy was pioneered by Paul Ehrlich, whose work led to the synthesis of Salvarsan in 1910, the first effective treatment for syphilis.[3] This "magic bullet" approach spurred research into other organoarsenic compounds for treating infectious diseases. **Carbarsone**, chemically known as [4-[(aminocarbonyl)amino]phenyl]arsonic acid or p-ureidobenzenearsonic acid, emerged from this scientific pursuit.[4][5] It was developed as an antiprotozoal agent, primarily for the treatment of amoebic dysentery (amebiasis) and other protozoal infections like histomoniasis in poultry.[6][7][8] Though its use in humans has been largely superseded by safer drugs, it remained in veterinary use as a feed additive for some time.[7]



Physicochemical and Toxicological Data

Carbarsone is a white, crystalline powder with a slightly acidic taste.[9] Its key properties and toxicological data are summarized below.

Table 1: Physicochemical Properties of Carbarsone

Property	Value	Reference(s)
Chemical Formula	C7H9ASN2O4	[5][7]
Molar Mass	260.08 g/mol	[5][7]
Melting Point	174 °C	[5]
Appearance	White crystalline powder	[10]
Solubility	Slightly soluble in water and alcohol. Soluble in solutions of alkali hydroxides and carbonates. Insoluble in ether and chloroform.	[5][9]

| CAS Number | 121-59-5 |[5][7] |

Table 2: Toxicological Data

| Oral LD50 | 510 mg/kg | Rat | |

Synthesis of Carbarsone

The synthesis of **Carbarsone** can be achieved through several routes, most notably starting from the key intermediate, arsanilic acid.

Synthesis of the Precursor: Arsanilic Acid

Foundational & Exploratory





The foundational precursor for **Carbarsone** synthesis is 4-aminophenylarsonic acid, commonly known as arsanilic acid. It is synthesized via the Béchamp reaction, which involves the arsenation of aniline with arsenic acid.

Experimental Protocol: Synthesis of Arsanilic Acid (Adapted from Organic Syntheses procedure)[11]

- Reaction Setup: In a 3-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and a condenser for downward distillation, add 1035 g of arsenic acid (80–85%).
- Aniline Addition: Gradually add 828 g of aniline in 100 cc portions while stirring to break up the resulting lumps of aniline arsenate.
- Heating: Add an additional 800 cc of aniline to the flask. Heat the mixture in an oil bath at 155–160°C with continuous stirring for 4.5 hours. During this time, water and some aniline will distill off.
- Work-up: Pour the hot reaction mixture into 700 cc of water.
- Alkalization: Prepare a solution of 330 g of sodium hydroxide in 1400 cc of water. Use a
 portion of this alkali solution to rinse the reaction flask and add it to the main mixture. Add the
 remainder of the alkali solution and agitate the mixture while cooling.
- Separation: Two layers will form: an upper, dark aniline layer and a lower, pink-colored
 aqueous alkaline layer containing the sodium salt of arsanilic acid. Separate the lower
 aqueous layer while it is still warm using a separatory funnel.
- Decolorization & Filtration: Treat the aqueous solution with 15 g of decolorizing carbon and filter through paper.
- Precipitation: Acidify the filtrate with concentrated hydrochloric acid until the pH endpoint is reached (a faint yellow color using bromophenol blue indicator paper).
- Crystallization: Induce crystallization by scratching the inside of the flask. Allow the solution to stand overnight to complete the precipitation of arsanilic acid.



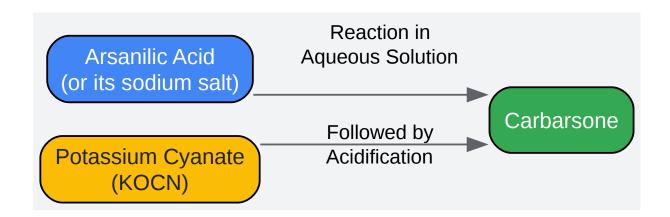
• Isolation: Filter the crystals, wash with cold water, and dry to yield arsanilic acid.

Primary Synthesis Route: From Arsanilic Acid

The most direct synthesis of **Carbarsone** involves the reaction of arsanilic acid with a cyanate source to form the urea functional group.

Experimental Protocol: Synthesis via Cyanate Reaction (Based on Stickings, 1928 and DE 213155)[5]

- Preparation: Dissolve the sodium salt of arsanilic acid in water.
- Reaction: Treat the aqueous solution of sodium arsanilate with a solution of potassium cyanate (KOCN) or introduce cyanogen bromide (CNBr).
- Acidification: After the reaction is complete, carefully acidify the mixture. This protonates the arsonic acid and causes the **Carbarsone** product to precipitate out of the solution.
- Isolation and Purification: The precipitated white powder is collected by filtration, washed with cold water, and can be further purified by recrystallization.



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Caption: Synthesis of **Carbarsone** from Arsanilic Acid.



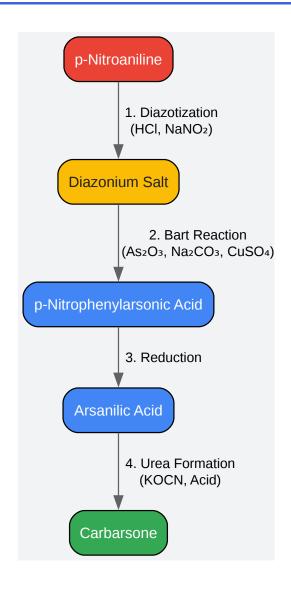
Alternative Synthesis Route: From p-Nitroaniline

An alternative, multi-step synthesis begins with p-nitroaniline, which is converted to arsanilic acid before the final step.

Experimental Protocol: Multi-step Synthesis (Adapted from ChemBK)

- Diazotization: Add p-nitroaniline to hydrochloric acid, stir, and cool the mixture to -5°C. Slowly add a solution of sodium nitrite and allow it to react for 1 hour to form the diazonium salt solution.
- Arsine Reaction (Bart Reaction): In a separate vessel, dissolve arsenic trioxide and sodium
 carbonate in water by heating to 100°C. Cool the resulting sodium arsenite solution and add
 a copper sulfate solution, keeping the temperature below 25°C. Add the previously prepared
 diazonium salt solution to this mixture, maintaining the temperature below 25°C to yield a
 solution of p-nitrophenylarsonic acid.
- Reduction: Reduce the nitro group of p-nitrophenylarsonic acid to an amino group using a suitable reducing agent (e.g., ferrous sulfate or catalytic hydrogenation) to form p-aminophenylarsonic acid (arsanilic acid).
- Urea Formation: React the resulting arsanilic acid with a cyanate source (e.g., potassium cyanate) followed by acidification, as described in Protocol 3.2, to yield **Carbarsone**.





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Caption: Multi-step synthesis workflow for Carbarsone.

Mechanism of Action and Metabolism

The precise mechanism of action for **Carbarsone** as an anti-amebic agent is not fully elucidated but is attributed to the arsenic moiety. It is believed that the organoarsenic compound interacts with and inhibits essential sulfhydryl-containing enzymes within the protozoan, disrupting its metabolism and leading to cell death.

In the host, **Carbarsone** is known to be metabolized back into arsanilic acid.[4] The toxicity and any potential carcinogenicity of arsenicals are influenced by the binding of arsenic to proteins



like tubulin, which can lead to mitotic arrest, and by its potential to alter DNA repair processes and methylation patterns.[10]



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Caption: Metabolic pathway of **Carbarsone** in the host.

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 To cite this document: BenchChem. [A Technical Guide to the Synthesis and Discovery of Carbarsone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668337#synthesis-and-discovery-of-carbarsone]

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